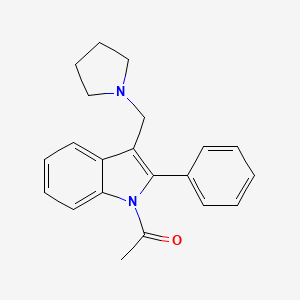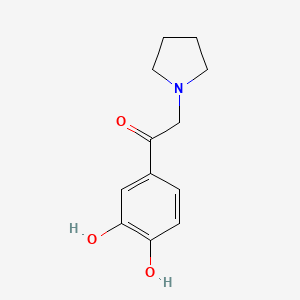
Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- is a synthetic organic compound that belongs to the class of acetophenones This compound is characterized by the presence of a pyrrolidine ring attached to the acetophenone structure, along with two hydroxyl groups at the 3’ and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- can be achieved through several methods. One common approach involves the reaction of 2,4,6-trihydroxyacetophenone with pyrrolidine in methanol under reflux conditions. The reaction typically proceeds with an equimolar ratio of the reactants, resulting in the formation of the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
科学的研究の応用
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,6-Dihydroxy-4-pyrrolidinyl-acetophenone: Similar structure but different hydroxyl group positions.
3’,4’-Dihydroxy-2-(methylamino)acetophenone: Contains a methylamino group instead of a pyrrolidinyl group.
Uniqueness
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- is unique due to its specific substitution pattern and the presence of both hydroxyl and pyrrolidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
16899-82-4 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H15NO3/c14-10-4-3-9(7-11(10)15)12(16)8-13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6,8H2 |
InChIキー |
KSZQAZXCZAHBPB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC(=O)C2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



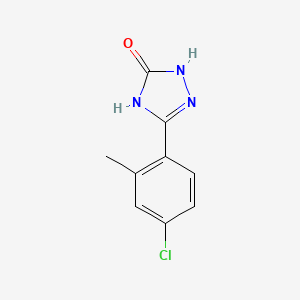

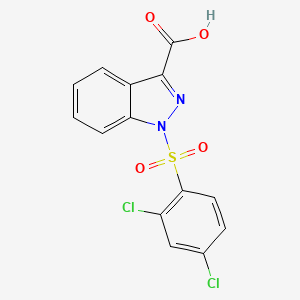
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
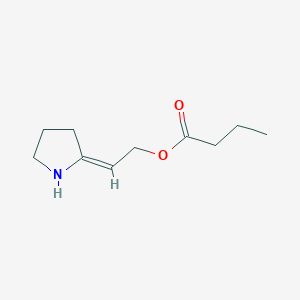

![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)

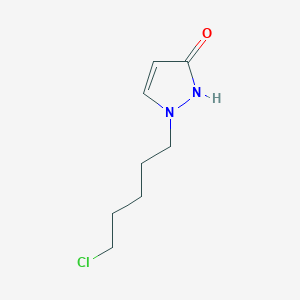
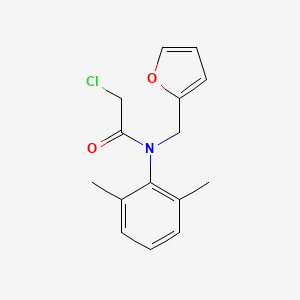
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

